molecular formula C8H7N3O B11917682 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B11917682
M. Wt: 161.16 g/mol
InChI Key: UDUYCARSGBPRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone in DMF at room temperature.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like iodine in acetic acid.

Major Products Formed:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), a kinase involved in various signaling pathways related to cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-5H,1H3

InChI Key

UDUYCARSGBPRCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C=O

Origin of Product

United States

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